2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
CAS No.: 1120245-52-4
Cat. No.: VC3354917
Molecular Formula: C10H10ClN3O
Molecular Weight: 223.66 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine - 1120245-52-4](/images/structure/VC3354917.png)
Specification
CAS No. | 1120245-52-4 |
---|---|
Molecular Formula | C10H10ClN3O |
Molecular Weight | 223.66 g/mol |
IUPAC Name | 5-(2-chloropyridin-4-yl)-3-propan-2-yl-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C10H10ClN3O/c1-6(2)9-13-10(15-14-9)7-3-4-12-8(11)5-7/h3-6H,1-2H3 |
Standard InChI Key | SBGXCOJNIXTIHE-UHFFFAOYSA-N |
SMILES | CC(C)C1=NOC(=N1)C2=CC(=NC=C2)Cl |
Canonical SMILES | CC(C)C1=NOC(=N1)C2=CC(=NC=C2)Cl |
Introduction
Chemical Structure and Identification
Chemical Identity
2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine is a synthetic organic compound with established registry identifiers in chemical databases. The compound features a pyridine ring with a chloro substituent at position 2 and an oxadiazole ring at position 4. The oxadiazole ring itself bears a propan-2-yl (isopropyl) group at position 3. This structural arrangement creates a molecule with interesting chemical and potential biological properties.
Table 1 provides the fundamental identification parameters for this compound:
Parameter | Value |
---|---|
CAS Number | 1120245-52-4 |
Molecular Formula | C₁₀H₁₀ClN₃O |
IUPAC Name | 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine |
Synonyms | 5-(2-chloropyridin-4-yl)-3-propan-2-yl-1,2,4-oxadiazole, AKOS015830713, CS-0262913 |
Registry Date | May 28, 2009 (PubChem) |
Last Modified | February 15, 2025 (PubChem) |
This compound was first registered in chemical databases in 2009, indicating relatively recent synthetic development or identification . The presence of multiple synonyms suggests potential interest in different research contexts, although specific applications remain to be thoroughly documented in the available literature.
Physical and Chemical Properties
The physical and chemical properties of 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine provide insights into its behavior in various environments and its potential utility in different applications. Based on computational models and structural analysis, several key properties have been determined and are presented in Table 2:
Property | Value | Method of Determination |
---|---|---|
Molecular Weight | 223.66 g/mol | Computed based on atomic weights |
XLogP3-AA | 2.9 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 2 | Computed by Cactvs 3.4.8.18 |
Exact Mass | 223.0512396 Da | Computed by PubChem 2.1 |
Density | Not Available | - |
Boiling Point | Not Available | - |
Melting Point | Not Available | - |
Flash Point | Not Available | - |
The XLogP3-AA value of 2.9 indicates moderate lipophilicity, suggesting potential membrane permeability which could be relevant for pharmacological applications . The absence of hydrogen bond donors, combined with four hydrogen bond acceptors, creates an interesting profile for potential intermolecular interactions. This property profile suggests that the compound may have good absorption properties if considered for biological applications.
Several physical properties, including density, boiling point, melting point, and flash point, remain experimentally undetermined in the available literature . This gap indicates potential areas for future characterization studies.
Structural Features
The structure of 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine integrates several important functional groups and structural motifs that define its chemical behavior. The compound consists of:
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A pyridine ring with a chloro substituent at position 2
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A 1,2,4-oxadiazole ring linked to position 4 of the pyridine
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A propan-2-yl (isopropyl) group attached to position 3 of the oxadiazole ring
The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, creating a system with interesting electronic properties. This ring system is known to confer biological activity in many pharmaceutical compounds. The presence of this structure, combined with the pyridine ring, creates a molecule with multiple sites for potential interaction with biological targets.
The chloro substituent at position 2 of the pyridine ring introduces an electronegative center that can influence electronic distribution and potentially serve as a hydrogen bond acceptor or participate in halogen bonding. The propan-2-yl group adds hydrophobicity to the molecule, potentially enhancing membrane permeability if considered for biological applications.
Synthetic Approaches and Related Compounds
Synthetic Considerations
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1,2,4-Oxadiazole Formation: Typically involves the reaction between an amidoxime (derived from nitriles) and a carboxylic acid derivative. In this case, a 2-chloropyridine-4-carboxylic acid derivative might react with a propan-2-yl amidoxime.
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Cross-Coupling Approaches: The compound might also be synthesized through palladium-catalyzed cross-coupling reactions between a 2-chloro-4-bromopyridine (or similar halogenated pyridine) and a pre-formed oxadiazole moiety.
These approaches represent general strategies based on typical synthetic methods for similar compounds, though specific optimized protocols for 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine would require dedicated synthetic studies.
Related Compounds
The search results provide information on structurally related compounds that help contextualize the potential significance of 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine. A closely related compound is 2-chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, which differs only in having a methyl group instead of a propan-2-yl group on the oxadiazole ring .
Table 3 presents a comparison between these related compounds:
Property | 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine | 2-chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine |
---|---|---|
Molecular Formula | C₁₀H₁₀ClN₃O | C₈H₆ClN₃O |
Molecular Weight | 223.66 g/mol | 195.60 g/mol |
CAS Number | 1120245-52-4 | Not specified in search results |
Structural Difference | Propan-2-yl group on oxadiazole | Methyl group on oxadiazole |
InChIKey | Not specified in search results | PGOOYEJYEUZJBF-UHFFFAOYSA-N |
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